5-(4-Chlorophenyl)-2-(1-naphthyloxy)pyrimidine
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Overview
Description
5-(4-Chlorophenyl)-2-(1-naphthyloxy)pyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a chlorophenyl group and a naphthyloxy group attached to a pyrimidine ring
Preparation Methods
The synthesis of 5-(4-Chlorophenyl)-2-(1-naphthyloxy)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with amidines under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and coupling reactions facilitated by catalysts like palladium.
Attachment of the Naphthyloxy Group: This can be done through etherification reactions where naphthol derivatives react with the pyrimidine intermediate in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-(4-Chlorophenyl)-2-(1-naphthyloxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the reduction of the pyrimidine ring or the aromatic substituents.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Chlorophenyl)-2-(1-naphthyloxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-(1-naphthyloxy)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 5-(4-Chlorophenyl)-2-(1-naphthyloxy)pyrimidine stands out due to its unique combination of a chlorophenyl group and a naphthyloxy group on a pyrimidine ring. Similar compounds include:
5-Phenyl-2-(1-naphthyloxy)pyrimidine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-(4-Methylphenyl)-2-(1-naphthyloxy)pyrimidine: Contains a methyl group instead of a chlorine atom, leading to different chemical and physical properties.
5-(4-Chlorophenyl)-2-(1-phenoxy)pyrimidine: Has a phenoxy group instead of a naphthyloxy group, which can influence its overall stability and reactivity.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-naphthalen-1-yloxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O/c21-17-10-8-14(9-11-17)16-12-22-20(23-13-16)24-19-7-3-5-15-4-1-2-6-18(15)19/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYRRQLQUUGVSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=NC=C(C=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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